molecular formula C23H24O7 B2807128 (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate CAS No. 622360-46-7

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B2807128
CAS No.: 622360-46-7
M. Wt: 412.438
InChI Key: SWCDDXYYBKLAKZ-WQRHYEAKSA-N
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Description

The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a benzofuran derivative featuring a 2,3,4-trimethoxybenzylidene substituent at the C2 position and a 2,2-dimethylpropanoate (pivalate) ester at the C6 position. Its molecular formula is C₂₄H₂₄O₇, with an average molecular weight of 424.44 g/mol and a single-isotope mass of 424.1524. The Z-configuration of the benzylidene double bond is critical for maintaining structural rigidity, which may influence biological interactions .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-23(2,3)22(25)29-14-8-9-15-17(12-14)30-18(19(15)24)11-13-7-10-16(26-4)21(28-6)20(13)27-5/h7-12H,1-6H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDDXYYBKLAKZ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic molecule belonging to the class of benzofuran derivatives. Its complex structure includes multiple functional groups that suggest significant biological activity. This article explores the biological activity of this compound, focusing on its potential pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H21NO7, with a molecular weight of approximately 399.399 g/mol. The structure features a benzofuran core substituted with a dimethylpropanoate group and a 2,3,4-trimethoxybenzylidene moiety. The presence of carbonyl and methoxy groups indicates potential reactivity and interaction with biological systems.

Structural Representation

  • IUPAC Name : [(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate
  • InChI Key : JIKOCLAQITXUPA-OCKHKDLRSA-N
  • SMILES Notation : CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2

Anticancer Properties

Research indicates that (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate may exhibit anticancer activity. Preliminary studies suggest that it could inhibit enzymes involved in cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways remain to be fully elucidated but may involve interactions with specific receptors or enzymes that regulate cancer cell signaling.

The proposed mechanism involves the compound's ability to bind to molecular targets within cells. This interaction can modulate various biological pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes linked to cancer progression.
  • Receptor Interaction : The compound could interact with cellular receptors that play roles in growth and differentiation.

Case Studies

  • In vitro Studies : Laboratory experiments have demonstrated the compound's ability to reduce the viability of certain cancer cell lines. For example, studies on breast cancer cells showed a significant decrease in cell proliferation when treated with varying concentrations of the compound.
  • Animal Models : In vivo studies using mouse models have suggested that administration of the compound can lead to tumor regression in xenograft models of cancer. These findings support its potential as an anticancer agent.

Comparative Analysis

To understand its uniqueness in comparison to similar compounds, a table summarizing key characteristics is presented below:

Compound NameMolecular FormulaBiological ActivityMechanism
(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoateC21H21NO7Anticancer potentialEnzyme inhibition
2-(1-benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoateC17H15N3O5Moderate cytotoxicityUnknown
3-(4-methoxyphenyl)-1-(1-benzofuran-6-carbonyl)ureaC18H17N3O4Antiproliferative effectsReceptor modulation

Comparison with Similar Compounds

Key Observations :

  • 2,3,4-Trimethoxybenzylidene (target compound) introduces asymmetric substitution, which may confer selectivity in biological systems .
  • 3,4-Dimethoxybenzylidene () reduces steric hindrance, possibly increasing solubility but decreasing target affinity .

Ester Group Modifications

The ester group at the C6 position influences metabolic stability and pharmacokinetics:

Compound Name Ester Group Molecular Weight (g/mol) Impact on Properties
Target Compound 2,2-dimethylpropanoate 424.44 High lipophilicity (logP ~3.5); resistant to esterase hydrolysis due to steric bulk
(2Z)-4-Methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate Cyclopropanecarboxylate 410.42 Moderate lipophilicity (logP ~2.8); strained cyclopropane may enhance reactivity
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-furoate 2-Furoate 422.39 Polar furan ring introduces hydrogen-bonding capacity; lower metabolic stability
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate 2,6-Dimethoxybenzoate 468.47 Extended aromatic system may improve fluorescence properties for imaging

Key Observations :

  • Pivalate esters (target compound) enhance metabolic stability, making them suitable for prolonged drug action .
  • Cyclopropanecarboxylate esters () may increase reactivity due to ring strain, useful in prodrug designs .
  • 2-Furoate esters () introduce polarity, balancing lipophilicity and aqueous solubility .

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